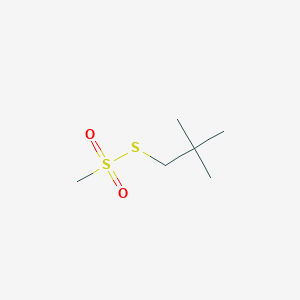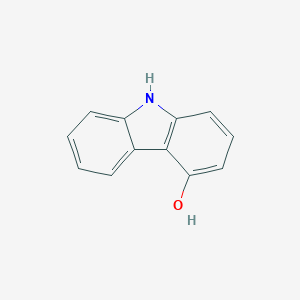
4-羟基咔唑
概述
描述
4-Hydroxycarbazole is a heterocyclic organic compound that belongs to the carbazole family. Carbazoles are known for their tricyclic structure, which consists of a pyrrole ring fused with two benzene rings. This compound is notable for its hydroxyl group attached to the fourth position of the carbazole ring. Carbazoles, including 4-Hydroxycarbazole, are found in various natural sources such as higher plants, blue algae, and filamentous fungi. They exhibit a range of biological and pharmacological properties, making them significant in both natural and synthetic chemistry .
科学研究应用
4-Hydroxycarbazole has a wide range of applications in scientific research:
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Hydroxycarbazole involves the dehydration of 1,2,3,4-tetrahydro-4-oxocarbazole. This reaction is typically carried out in an aqueous alkaline solution using Raney nickel as a catalyst . Another method involves the benzannulation of 3-nitroindoles with alkylidene azlactones under mild and transition-metal-free conditions . This method is advantageous due to its mild reaction conditions and the ability to produce various substituted 4-Hydroxycarbazole derivatives.
Industrial Production Methods
Industrial production of 4-Hydroxycarbazole often follows the dehydration method due to its economic feasibility and scalability. The process involves the reaction of cyclohexane-1,3-dione with phenylhydrazine to form cyclohexane-1,3-dione monophenylhydrazone, which undergoes a Fischer rearrangement to produce 1,2,3,4-tetrahydro-4-oxocarbazole. This intermediate is then dehydrated to yield 4-Hydroxycarbazole .
化学反应分析
Types of Reactions
4-Hydroxycarbazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into tetrahydro derivatives.
Substitution: The hydroxyl group can be substituted with various alkyl or acyl groups through O-alkylation or O-acylation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Tetrahydrocarbazole derivatives.
Substitution: Alkylated or acylated carbazole derivatives.
作用机制
The mechanism of action of 4-Hydroxycarbazole involves its interaction with various molecular targets and pathways. It acts as an electron donor in the preparation of nonlinear optical chromophores. In biological systems, it exhibits anti-inflammatory and antioxidant activities by inhibiting the denaturation of proteins and scavenging free radicals . The exact molecular targets and pathways are still under investigation, but its binding affinity to certain receptors has been demonstrated through molecular docking studies .
相似化合物的比较
Similar Compounds
Carbazole: The parent compound without the hydroxyl group.
2-Hydroxycarbazole: A hydroxyl group attached at the second position.
3-Hydroxycarbazole: A hydroxyl group attached at the third position.
Uniqueness
4-Hydroxycarbazole is unique due to its specific hydroxyl group positioning, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its significant biological activities make it a valuable compound in both research and industrial applications .
属性
IUPAC Name |
9H-carbazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c14-11-7-3-6-10-12(11)8-4-1-2-5-9(8)13-10/h1-7,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOHATPGKDSULR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC=C3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60200584 | |
| Record name | 4-Hydroxycarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60200584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52602-39-8 | |
| Record name | 4-Hydroxycarbazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52602-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxycarbazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052602398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxycarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60200584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9H-carbazol-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.741 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HYDROXYCARBAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D95E7727V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-Hydroxycarbazole?
A1: 4-Hydroxycarbazole has a molecular formula of C12H9NO and a molecular weight of 183.21 g/mol.
Q2: How does the hydroxyl group at the 4-position of the carbazole ring influence the activity of 4-OHC compared to unsubstituted carbazole?
A2: The introduction of a hydroxyl group significantly impacts the reactivity and biological activity of carbazole derivatives. For instance, in studies comparing the mutagenicity of various hydroxylated carbazoles and dibenzothiophenes, 4-hydroxycarbazole exhibited higher mutagenic activity than unsubstituted carbazole. []
Q3: Can 4-Hydroxycarbazole be used as a synthetic precursor for more complex molecules?
A3: Yes, 4-hydroxycarbazole serves as a versatile building block in organic synthesis. It acts as a key intermediate in the preparation of various biologically active compounds, including β-adrenergic receptor antagonists like carvedilol and carazolol. [, ] Its structure allows for further modifications and derivatizations, leading to diverse chemical entities with potentially enhanced or modified biological activities.
Q4: Are there any studies investigating the impact of structural modifications on the activity of 4-OHC derivatives?
A4: Research has shown that introducing specific substituents on the carbazole and pyran rings of 4-OHC-derived pyranocarbazoles can significantly influence their antiproliferative activity against various cancer cell lines. []
Q5: What analytical techniques are commonly employed to characterize and quantify 4-OHC?
A5: Various analytical methods are utilized for characterizing and quantifying 4-OHC. Spectrofluorometry, particularly when enhanced by Brij35 micelles, has proven effective for determining 4-OHC concentrations. []
Q6: Are there any studies showing the in vivo effects of carvedilol, a drug metabolized to 4-OHC, in relation to UV-induced skin damage?
A7: Research indicates that carvedilol, a β-blocker metabolized to 4-OHC, exhibits protective effects against UVB-induced skin damage in vivo. In studies using a hairless SKH-1 mouse model, topical application of carvedilol after UVB exposure reduced skin hyperplasia, redness, and inflammation. []
Q7: What is the role of 4-OHC in carvedilol's protective effects against UV damage?
A8: While carvedilol itself possesses some UV absorbing properties, studies using 4-OHC as a control suggest that its photoprotective activity extends beyond simply acting as a sunscreen. [, ] Research points towards a potential mechanism involving the regulation of DNA repair pathways, as carvedilol treatment normalized the expression of various DNA repair genes in UV-exposed cells. []
Q8: Are there any in vitro studies investigating the anti-inflammatory properties of carvedilol in the context of UV-induced skin damage?
A9: Yes, studies have explored the anti-inflammatory effects of carvedilol in vitro. Carvedilol demonstrated the ability to attenuate UV-induced AP-1 and NF-κB luciferase reporter activity, suggesting a potential anti-inflammatory mechanism. [, ]
Q9: Are there any safety concerns regarding 4-OHC formation from drugs like LY377604?
A10: While 4-OHC has been reported as a mutagen in some studies, research on LY3777604 indicates that the low levels of free 4-OHC formed in vivo do not appear to pose a carcinogenic risk. [] The drug was negative in genetic toxicology assays and did not show tumor induction in a 6-month carcinogenicity study. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

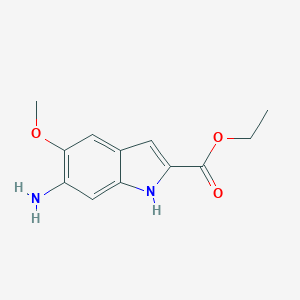
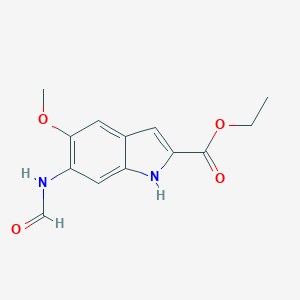
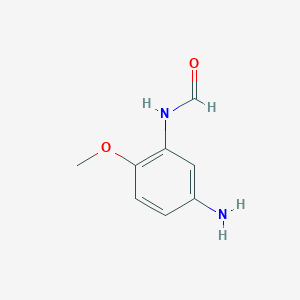
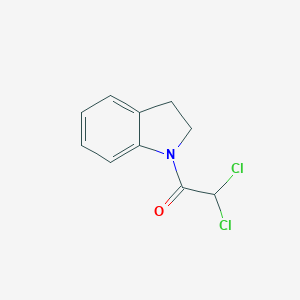
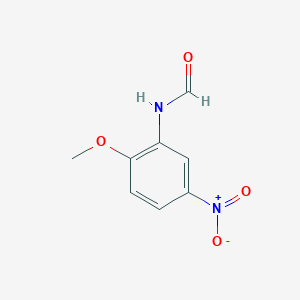
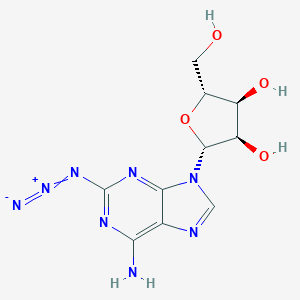

![2-[[2-[3-(Phenylmethoxycarbonylamino)propanoylamino]acetyl]amino]acetic acid](/img/structure/B19886.png)

![N,N'-bis[(3,4-dimethoxyphenyl)methyl]-N'-[(2Z,6Z,10Z,14Z,18Z,22Z,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]ethane-1,2-diamine](/img/structure/B19896.png)
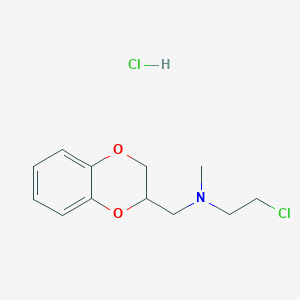

![3-Isopropyl-2,3-dihydrofuro[3,2-b]pyridine](/img/structure/B19906.png)
